molecular formula C13H20N2O3S B3822630 3-[Benzenesulfonyl(butyl)amino]propanamide

3-[Benzenesulfonyl(butyl)amino]propanamide

Cat. No.: B3822630
M. Wt: 284.38 g/mol
InChI Key: ATCLVNADGOYGGB-UHFFFAOYSA-N
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Description

3-[Benzenesulfonyl(butyl)amino]propanamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonyl group attached to a butylamino moiety, which is further connected to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzenesulfonyl(butyl)amino]propanamide typically involves the reaction of benzenesulfonyl chloride with butylamine to form N-butylbenzenesulfonamide. This intermediate is then reacted with 3-aminopropanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[Benzenesulfonyl(butyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Benzenesulfonyl(butyl)amino]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Benzenesulfonyl(butyl)amino]propanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-Butylbenzenesulfonamide
  • N-(2-oxoethyl)-3-(2-phenylethoxy)propanamide
  • tert-Butanesulfinamide

Uniqueness

3-[Benzenesulfonyl(butyl)amino]propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a sulfonamide group with a butylamino and propanamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[benzenesulfonyl(butyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-3-10-15(11-9-13(14)16)19(17,18)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCLVNADGOYGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)N)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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